molecular formula C20H23N3O5S B5768371 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide

Cat. No. B5768371
M. Wt: 417.5 g/mol
InChI Key: FZLQHSBYZAHBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide, also known as APSB, is a chemical compound that has been widely studied for its potential therapeutic applications. This molecule has a unique structure that allows it to interact with specific biological targets, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide involves its ability to bind to specific proteins and enzymes in the body. One of the primary targets of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide is the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting the activity of CAIX, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide can prevent the growth and spread of cancer cells.
Biochemical and physiological effects:
Studies have shown that 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide can have a range of biochemical and physiological effects on the body. For example, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide has been shown to reduce the levels of certain inflammatory cytokines, which are involved in the development of many chronic diseases. Additionally, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide for lab experiments is its high potency and specificity. This makes it a valuable tool for studying specific biological pathways and targets. However, one limitation of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide. One area of interest is in the development of new drugs for the treatment of cancer. Researchers are also exploring the potential applications of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide in other areas, such as diabetes and inflammation. Additionally, there is ongoing research into the development of new synthetic methods for producing 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide and related compounds.
In conclusion, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide is a promising compound that has many potential applications in the field of medicine. Its unique structure and mechanism of action make it a valuable tool for studying specific biological pathways and targets, and it has shown promising results in preclinical studies. Further research is needed to fully understand the potential of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide and to develop new drugs based on its structure and properties.

Synthesis Methods

The synthesis of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide involves several steps, starting with the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-aminophenyl)sulfonyl chloride to produce the sulfonamide derivative. The final step involves acetylation of the piperazine ring with acetic anhydride to yield 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide.

Scientific Research Applications

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential applications in the field of medicine. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide can inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways that are involved in tumor progression.

properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-15(24)22-10-12-23(13-11-22)29(26,27)19-5-3-4-16(14-19)20(25)21-17-6-8-18(28-2)9-7-17/h3-9,14H,10-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLQHSBYZAHBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Acetyl-1-piperazinyl)sulfonyl]-n-(4-methoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.